Cas no 90390-01-5 (3-(pentylamino)methylbenzonitrile)
3-(pentylamino)methylbenzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 3-[(pentylamino)methyl]benzonitrile
- Benzonitrile, 3-((pentylamino)methyl)-
- Benzonitrile, 3-[(pentylamino)methyl]-
- 3-(pentylamino)methylbenzonitrile
- CS-0305491
- 90390-01-5
- CHEMBL1178167
- DTXCID30160621
- EN300-162759
- 3-((Pentylamino)methyl)benzonitrile
- AKOS000231846
- 90389-67-6
- SCHEMBL11922712
- DTXSID10238130
-
- Inchi: 1S/C13H18N2/c1-2-3-4-8-15-11-13-7-5-6-12(9-13)10-14/h5-7,9,15H,2-4,8,11H2,1H3
- InChI Key: GQJSKTVYAFBAQS-UHFFFAOYSA-N
- SMILES: N(CC1C=CC=C(C#N)C=1)CCCCC
Computed Properties
- Exact Mass: 202.146998583Da
- Monoisotopic Mass: 202.146998583Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 6
- Complexity: 204
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 35.8Ų
3-(pentylamino)methylbenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-162759-0.05g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 0.05g |
$612.0 | 2023-05-25 | ||
| Enamine | EN300-162759-0.1g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 0.1g |
$640.0 | 2023-05-25 | ||
| Enamine | EN300-162759-0.25g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 0.25g |
$670.0 | 2023-05-25 | ||
| Enamine | EN300-162759-0.5g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 0.5g |
$699.0 | 2023-05-25 | ||
| Enamine | EN300-162759-1.0g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 1g |
$728.0 | 2023-05-25 | ||
| Enamine | EN300-162759-2.5g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 2.5g |
$1428.0 | 2023-05-25 | ||
| Enamine | EN300-162759-5.0g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 5g |
$2110.0 | 2023-05-25 | ||
| Enamine | EN300-162759-10.0g |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 10g |
$3131.0 | 2023-05-25 | ||
| Enamine | EN300-162759-50mg |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 50mg |
$227.0 | 2023-09-22 | ||
| Enamine | EN300-162759-100mg |
3-[(pentylamino)methyl]benzonitrile |
90390-01-5 | 100mg |
$238.0 | 2023-09-22 |
3-(pentylamino)methylbenzonitrile Related Literature
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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Veluru Jagadeesh babu,Sesha Vempati RSC Adv., 2015,5, 66367-66375
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 3-(pentylamino)methylbenzonitrile
Introduction to 3-(pentylamino)methylbenzonitrile (CAS No. 90390-01-5)
3-(pentylamino)methylbenzonitrile, identified by its Chemical Abstracts Service (CAS) number 90390-01-5, is a significant compound in the realm of pharmaceutical and chemical research. This benzonitrile derivative features a pentylamino substituent attached to a benzylic position, making it a versatile intermediate in synthetic chemistry. Its molecular structure, characterized by a combination of aromatic and aliphatic moieties, positions it as a valuable building block for the development of novel bioactive molecules.
The compound’s unique structural attributes have garnered attention in recent years, particularly in the context of drug discovery and medicinal chemistry. The presence of both an amino group and a nitrile moiety offers multiple sites for functionalization, enabling chemists to design derivatives with tailored pharmacological properties. This flexibility has made 3-(pentylamino)methylbenzonitrile a subject of interest in the synthesis of potential therapeutic agents targeting various biological pathways.
In the realm of modern pharmaceutical research, the demand for innovative scaffolds that enhance drug efficacy and selectivity has led to extensive exploration of heterocyclic and substituted aromatic compounds. 3-(pentylamino)methylbenzonitrile fits into this landscape as a promising candidate for further chemical manipulation. Its benzonitrile core is known to be a privileged structure in medicinal chemistry, often incorporated into molecules exhibiting antimicrobial, anti-inflammatory, and anticancer activities.
Recent studies have highlighted the utility of 3-(pentylamino)methylbenzonitrile in the synthesis of small-molecule inhibitors targeting protein-protein interactions. The benzylic position and the amino group provide handles for covalent bond formation, allowing for the development of probes that can modulate protein function in vitro and in vivo. Such applications are particularly relevant in the study of kinases and other enzymes implicated in signal transduction pathways associated with diseases like cancer and neurodegeneration.
The pentylamino moiety in 3-(pentylamino)methylbenzonitrile contributes to the compound’s lipophilicity, which is a critical parameter in drug design. By influencing solubility and membrane permeability, this substituent can enhance the oral bioavailability of drug candidates derived from it. Furthermore, the nitrile group serves as a versatile handle for further derivatization, such as hydrolysis to form carboxylic acids or reduction to yield amines, broadening the scope of possible pharmacophores.
Advances in computational chemistry have also facilitated the rational design of derivatives based on 3-(pentylamino)methylbenzonitrile. Molecular modeling techniques allow researchers to predict binding affinities and optimize structures before experimental synthesis, streamlining the drug discovery process. This integration of computational methods with synthetic organic chemistry has accelerated the development pipeline for novel therapeutics.
In addition to its pharmaceutical applications, 3-(pentylamino)methylbenzonitrile has shown potential in materials science. Its ability to undergo cross-coupling reactions makes it a valuable precursor for synthesizing advanced polymers and functional materials. The incorporation of benzonitrile derivatives into polymer backbones can impart unique properties such as fluorescence or photochemical reactivity, opening avenues for applications in biotechnology and nanotechnology.
The synthesis of 3-(pentylamino)methylbenzonitrile typically involves multi-step organic transformations starting from commercially available precursors. Key steps often include nucleophilic substitution reactions at the benzylic position followed by functional group interconversions. The efficiency and scalability of these synthetic routes are crucial factors that influence their industrial applicability.
From an environmental perspective, efforts are being made to develop greener synthetic methodologies for compounds like 3-(pentylamino)methylbenzonitrile. Catalytic processes that minimize waste and energy consumption are being explored as alternatives to traditional synthetic strategies. Such innovations align with broader sustainability goals within the chemical industry.
The future prospects for 3-(pentylamino)methylbenzonitrile remain promising as research continues to uncover new applications and synthetic possibilities. Collaborative efforts between academic institutions and pharmaceutical companies will likely drive further exploration of this compound’s potential in both therapeutic and material science domains.
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